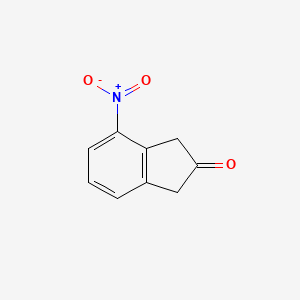

4-nitro-1H-inden-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,3-dihydroinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-4-6-2-1-3-9(10(12)13)8(6)5-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBBXINNYUQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679627 | |

| Record name | 4-Nitro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913297-09-3 | |

| Record name | 4-Nitro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Nitro 1h Inden 2 3h One and Its Analogues

Classic Nitration Methodologies for Indanone Scaffolds

The direct introduction of a nitro group onto a pre-existing indanone core represents a common and established approach for the synthesis of nitro-indanones. This typically involves electrophilic aromatic substitution, where the choice of reagents and reaction conditions plays a critical role in the outcome of the reaction.

Direct Electrophilic Nitration of 1H-Inden-2(3H)-one Precursors

The direct nitration of 1H-inden-2(3H)-one, also known as 2-indanone (B58226), involves the reaction of the aromatic ring with a nitrating agent. The success of this approach hinges on the careful control of the reaction to achieve the desired regioselectivity and avoid unwanted side reactions.

The most common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. masterorganicchemistry.com The reaction proceeds through the attack of the π-electrons of the benzene (B151609) ring of the indanone on the nitronium ion, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted indanone. masterorganicchemistry.com

Alternative nitrating agents can also be employed, including nitric acid in the presence of other strong acids or the use of inorganic nitrate (B79036) salts. The choice of the nitrating system can influence the reactivity and selectivity of the nitration process.

| Reagent System | Description |

| HNO₃/H₂SO₄ | The standard and most widely used nitrating agent for aromatic compounds. |

| Nitric Acid | Can be used alone for activated aromatic rings, though it is a weaker nitrating agent. |

| Inorganic Nitrates | Can be used in conjunction with a strong acid to generate the nitronium ion in situ. |

The position of the incoming nitro group on the indanone ring is directed by the existing substituents. In the case of 1H-inden-2(3H)-one, the carbonyl group and the alkyl portion of the five-membered ring influence the regioselectivity of the nitration. The carbonyl group is a deactivating, meta-directing group, while the alkyl portion is an activating, ortho-, para-directing group. The interplay of these electronic effects determines the final isomeric distribution of the nitro-indanones.

The substitution pattern of the indanone precursor is a key factor in controlling the regiochemistry of nitration. For instance, the nitration of an unsubstituted 2-indanone would be expected to yield a mixture of isomers, with the 5-nitro and 6-nitro isomers being significant products due to the ortho- and para-directing influence of the alkyl part of the ring, while the 4-nitro and 7-nitro isomers would also be possible. Achieving high regioselectivity for a specific isomer like 4-nitro-1H-inden-2(3H)-one often requires the use of starting materials with appropriate directing groups already in place. libretexts.orgyoutube.com

Factors influencing regioselectivity in the nitration of indanone scaffolds include:

Electronic Effects of Substituents: Activating groups (e.g., alkyl, alkoxy) direct the incoming nitro group to the ortho and para positions, while deactivating groups (e.g., carbonyl, nitro) direct it to the meta position. libretexts.orgyoutube.com

Steric Hindrance: Bulky substituents on the aromatic ring can hinder the approach of the nitronium ion to adjacent positions, thereby favoring substitution at less sterically crowded sites.

Reaction Conditions: Temperature, reaction time, and the specific nitrating agent used can also influence the ratio of isomeric products.

Nitration of Indanone Derivatives for Position-Specific Introduction

To achieve a specific substitution pattern, it is often advantageous to perform the nitration on an indanone derivative that already contains substituents that direct the nitro group to the desired position. For example, if a substituent that strongly directs ortho or para is present at a specific position on the benzene ring of the indanone, the nitro group can be introduced with high regioselectivity. This strategy allows for a more controlled and predictable synthesis of a particular nitro-indanone isomer.

Cyclization and Ring-Forming Approaches with Nitro-Substituted Building Blocks

An alternative to the direct nitration of a pre-formed indanone is the construction of the indanone ring from acyclic precursors that already contain a nitro group. This approach offers the advantage of installing the nitro group at a specific position in the starting material, thus avoiding issues of regioselectivity in the final ring-forming step.

Ring Closure Reactions Involving Nitro-Functionalized Intermediates

This strategy involves the synthesis of a substituted aromatic compound containing a nitro group and a side chain that can undergo an intramolecular cyclization to form the five-membered ring of the indanone. A common approach is the Friedel-Crafts acylation or alkylation of a nitro-substituted benzene derivative. For instance, a (nitrophenyl)propanoic acid or a related derivative can be cyclized in the presence of a Lewis acid or a strong protic acid to form the corresponding nitro-indanone. d-nb.info

Reductive cyclization of nitro compounds is another powerful method for the synthesis of heterocyclic and carbocyclic rings. researchgate.netunimi.it In the context of indanone synthesis, a suitably substituted nitroalkene could potentially undergo an intramolecular reductive cyclization to form the indanone ring. researchgate.net

| Cyclization Strategy | Description |

| Intramolecular Friedel-Crafts Reaction | Cyclization of a nitro-substituted phenylalkanoic acid or its derivative using a strong acid or Lewis acid catalyst. d-nb.info |

| Reductive Cyclization | Intramolecular cyclization of a nitro-functionalized precursor under reducing conditions. researchgate.netunimi.it |

| Nazarov Cyclization | An acid-catalyzed electrocyclic ring closure of a divinyl ketone, which can be adapted for the synthesis of indanones from nitro-substituted precursors. organic-chemistry.org |

Multi-Component Reactions for Constructing Nitro-Indenone Systems

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. tcichemicals.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation, aligning with the principles of green chemistry. While a direct MCR for the synthesis of this compound is not extensively documented, several MCRs have been developed to construct complex indenone-fused systems that incorporate a nitro group, showcasing the feasibility of this strategy.

One notable example involves a one-pot, four-component reaction for the synthesis of complex nitro-containing spiro-indenone derivatives. Mohammadi and colleagues reported a method for synthesizing 4-nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3'-indoline]-2',6(1H)-dione derivatives. This reaction utilizes isatins, 1,3-indandione, a diamine, and a nitro ketene (B1206846) dithioacetal in the presence of Alum (KAl(SO₄)₂·12H₂O) as a green catalyst. nih.gov This strategy demonstrates the assembly of a complex heterocyclic system fused to an indenone core, where the nitro group is introduced as part of one of the building blocks.

Another relevant approach is the three-component reaction between β-nitrostyrenes, β-dicarbonyl compounds, and amines to produce functionalized β-enaminones. rsc.org Although this reaction does not directly yield an indenone, it highlights the use of β-nitrostyrenes as key precursors in MCRs to build highly functionalized structures that could potentially be cyclized to form nitro-indenone systems in subsequent steps.

Furthermore, reactions involving ninhydrin, a precursor to the indanone framework, have been used in MCRs to build spiro indanone scaffolds. nih.gov For instance, a three-component reaction of ninhydrin, an amino acid (like sarcosine), and a chalcone (B49325) derivative generates spiroindeno-pyrrolidines. By selecting a chalcone bearing a nitro group, this method could be adapted to create nitro-functionalized spiro-indenone structures. nih.gov

Table 1: Examples of Multi-Component Reactions for Nitro-Indenone Analogue Synthesis

| Reaction Type | Components | Key Product Scaffold | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Isatin, 1,3-Indandione, Diamine, Nitro ketene dithioacetal | 4-Nitro-spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3'-indoline] | Alum (KAl(SO₄)₂·12H₂O) | nih.gov |

| Three-Component Reaction | Ninhydrin, Sarcosine, Nitro-substituted Chalcone | Nitro-functionalized Spiroindeno-pyrrolidine | Refluxing EtOH | nih.gov |

| Three-Component Reaction | β-Nitrostyrene, β-Dicarbonyl compound, Amine | β-Enaminone (potential indenone precursor) | Mild conditions | rsc.org |

Functional Group Transformations Towards this compound

The synthesis of this compound can be achieved through various functional group transformations, primarily involving either the introduction of a nitro group onto a pre-formed indenone skeleton or the cyclization of a precursor already bearing the nitro functionality.

Cyclization of Nitro-Substituted Precursors: A common and often more regioselective strategy involves the intramolecular cyclization of an appropriately substituted aromatic precursor. For the synthesis of the related 4-nitro-inden-1-one, a typical pathway starts with 4-nitro-3-phenylbutanoic acid. evitachem.com This precursor undergoes an intramolecular Friedel-Crafts-type acylation to form the five-membered ring of the indenone system. This acid-catalyzed cyclization directly places the nitro group at the desired position on the aromatic ring. A similar strategy could be envisioned for this compound, starting from a precursor like 2-(2-carboxymethyl-5-nitrophenyl)acetic acid or a related derivative, which upon cyclization would yield the target 2-indenone structure.

Another powerful method is the reductive cyclization of nitro compounds. For example, a convenient synthesis for (4-nitro-1H-indol-6-yl)phosphonates involves the Batcho–Leimgruber protocol, where the reductive cyclization of an enamine derived from a (4-methyl-3,5-dinitrophenyl)phosphonate is a key step. researchgate.net This highlights the utility of using nitro-containing aromatic precursors to construct fused heterocyclic and carbocyclic systems.

Direct Nitration of the Indenone Ring: An alternative approach is the direct electrophilic nitration of the parent 1H-inden-2(3H)-one. Aromatic nitration is a classic functional group transformation. youtube.com However, this method can present challenges regarding regioselectivity. The directing effects of the fused benzene ring and the carbonyl group in the five-membered ring will influence the position of nitration. The benzene ring is activated towards electrophilic substitution, but the annulated ketone ring can deactivate it. The position of the incoming nitro group (C4, C5, C6, or C7) would depend heavily on the reaction conditions and the nitrating agent used. Standard nitrating conditions often involve a mixture of concentrated nitric and sulfuric acids. rasayanjournal.co.in

Oxidation of Amino Group: If the corresponding 4-amino-1H-inden-2(3H)-one is available, the nitro group can be introduced by oxidation. The transformation of an aromatic amino group to a nitro group is a well-established functional group conversion, often proceeding through a diazotization reaction followed by oxidation, or by direct oxidation using reagents like trifluoroperacetic acid.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.comresearchgate.net These principles can be applied to the synthesis of this compound through several strategies.

Use of Greener Nitrating Agents: Traditional nitration methods using mixed nitric and sulfuric acids are highly corrosive, hazardous, and generate significant acidic waste. frontiersin.org Greener alternatives have been developed. Urea nitrate, used with concentrated sulfuric acid, offers a milder, safer, and more environmentally friendly method for the regioselective mononitration of various aromatic compounds at room temperature. rasayanjournal.co.inresearchgate.net This method often involves a simple aqueous workup, avoiding the need for organic solvents. rasayanjournal.co.in Another eco-friendly nitrating agent is dinitrogen pentoxide (N₂O₅), which can be used in greener solvents like liquefied 1,1,1,2-tetrafluoroethane, a reusable medium. This approach is characterized by mild reaction conditions, high yields, and minimal waste. nih.gov

Catalytic and Solvent-Free Conditions: Applying green chemistry to the cyclization step is also crucial. If a Friedel-Crafts acylation is used to form the indenone ring, replacing stoichiometric Lewis or Brønsted acid catalysts with recyclable solid acid catalysts (e.g., zeolites, montmorillonite (B579905) K-10) can significantly reduce waste and catalyst-related hazards. mdpi.com Furthermore, performing reactions under solvent-free conditions, often assisted by microwave irradiation, can decrease energy consumption, shorten reaction times, and eliminate the environmental impact of solvents. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: The use of non-traditional activation methods such as microwave irradiation or ultrasound can enhance reaction rates and yields, often under milder conditions and in greener solvents like water or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net These techniques could be applied to either the nitration or cyclization steps in the synthesis of this compound, contributing to a more sustainable process. mdpi.com

Table 2: Green Chemistry Strategies for Nitro-Indenone Synthesis

| Green Approach | Specific Method/Reagent | Advantage | Applicable Step | Reference |

|---|---|---|---|---|

| Safer Nitrating Agents | Urea Nitrate / H₂SO₄ | Milder conditions, safer handling, simple aqueous workup. | Nitration | rasayanjournal.co.inresearchgate.net |

| Eco-friendly Nitrating System | Dinitrogen Pentoxide (N₂O₅) in liquefied 1,1,1,2-tetrafluoroethane | Reusable solvent, minimal waste, high yields. | Nitration | nih.gov |

| Alternative Solvents | Water, Polyethylene Glycol (PEG), Bio-based solvents | Reduced toxicity and environmental impact. | Nitration/Cyclization | mdpi.com |

| Alternative Energy Sources | Microwave Irradiation, Ultrasound | Reduced reaction times, lower energy consumption, often solvent-free. | Nitration/Cyclization | mdpi.comresearchgate.net |

| Catalysis | Recyclable solid acid catalysts (e.g., zeolites) | Catalyst reusability, reduced corrosive waste. | Cyclization | mdpi.com |

Reactivity and Transformations of 4 Nitro 1h Inden 2 3h One

Electrophilic and Nucleophilic Reactions at the Indenone Core

The indenone core of 4-nitro-1H-inden-2(3H)-one is susceptible to both electrophilic and nucleophilic attack, influenced by the electron-withdrawing nature of the nitro and carbonyl groups.

The carbonyl group at the C-2 position is a key site for nucleophilic addition reactions. Due to the polarization of the carbon-oxygen double bond, the carbon atom is electrophilic and readily attacked by nucleophiles. libretexts.org General reactions applicable to ketones suggest that this compound can undergo a variety of transformations at this position. msu.edu

Table 1: Potential Nucleophilic Addition Reactions at the Carbonyl Group

| Reactant/Reagent | Product Type | General Conditions |

| Hydrazine (B178648) derivatives | Hydrazones | Acidic pH (around 5) |

| Grignard reagents (R-MgX) | Tertiary alcohols | Anhydrous ether |

| Organolithium reagents (R-Li) | Tertiary alcohols | Anhydrous ether |

| Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | Methanol or ethanol |

| Lithium aluminum hydride (LiAlH₄) | Secondary alcohol | Anhydrous ether, followed by aqueous workup |

These reactions typically proceed through the formation of a tetrahedral intermediate, which is then protonated to yield the final product. The presence of the nitro group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates compared to unsubstituted indenones.

The methylene (B1212753) group at the C-3 position is flanked by the carbonyl group and the aromatic ring, rendering the protons at this position acidic and susceptible to deprotonation by a base. This allows for a range of reactions where the C-3 carbon acts as a nucleophile. This reactivity is a cornerstone for the formation of new carbon-carbon bonds. For analogous structures, this position is known to participate in Michael addition reactions.

The nitro group is a versatile functional group that can undergo several important transformations, significantly altering the properties of the molecule.

One of the most common reactions is the reduction of the nitro group to an amine. This transformation is of great synthetic importance as it provides a route to aminoindenone derivatives. A variety of reducing agents can be employed for this purpose. evitachem.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Product | Notes |

| H₂, Pd/C | Amine | Catalytic hydrogenation, a common and efficient method. |

| Sn, HCl | Amine | Classic method for nitro group reduction. |

| Fe, HCl | Amine | Often used in industrial applications. |

| Na₂S₂O₄ | Amine | Sodium dithionite (B78146) can also be used. |

The resulting 4-amino-1H-inden-2(3H)-one can then serve as a precursor for the synthesis of a wide array of other derivatives through reactions targeting the newly formed amino group. evitachem.com Due to its electron-deficient nature, the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this is less common than reduction. researchgate.net

Annulation and Heterocycle Formation

The reactive sites within this compound, particularly the activated methylene and carbonyl groups, make it a potential precursor for the synthesis of fused heterocyclic systems through annulation reactions.

While direct synthesis from this compound is not extensively documented, related indanone structures are widely used in the synthesis of these fused heterocycles. For instance, indenopyridines can be synthesized through multi-component reactions involving an indanone derivative, an aldehyde, and an amine source. Similarly, the reaction of indanones with malononitrile (B47326) and other reagents can lead to the formation of indenopyrans. The synthesis of indenopyridazines often involves the reaction of a 1,3-dione with a hydrazine derivative. These established synthetic routes suggest that this compound could be a viable substrate for analogous transformations, leading to the corresponding nitro-substituted indenopyridine, indenopyran, and indenopyridazine derivatives.

Spiro-heterocycles are an important class of compounds with unique three-dimensional structures. The indenone scaffold is a common building block for the synthesis of spiro compounds. Multi-component reactions involving indane-1,3-dione (a related structure) with various reagents have been shown to produce diverse spiro-heterocyclic systems. nih.govjetir.org For example, reactions with heterocyclic ketene (B1206846) aminals can lead to the formation of spiro-imidazo pyridine-indene derivatives. nih.gov Another strategy involves the [5 + 1] double Michael addition reaction of active methylene compounds with 1,5-diaryl-1,4-pentadien-3-one to form spiro-heterocycles. rsc.org These methodologies highlight the potential of the indenone moiety in this compound to participate in the formation of spirocyclic frameworks.

Redox Chemistry of the Nitro and Ketone Moieties

The redox chemistry of this compound is expected to be rich, with the nitro group being susceptible to reduction and the ketone moiety offering its own set of redox possibilities.

Reductive Transformations of the Nitro Group to Amino

The reduction of an aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This conversion is crucial for the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. For this compound, this transformation would yield 4-amino-1H-inden-2(3H)-one, a compound with a significantly different electronic and reactivity profile.

A variety of reagents and catalytic systems can be employed for this reduction, with the choice often depending on the presence of other functional groups and the desired selectivity. Common methods include:

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. This method is often clean and high-yielding.

Metal-Acid Systems: The use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid is a classical method for nitro group reduction. For instance, the Béchamp reduction uses iron filings and a mineral acid.

Transfer Hydrogenation: In this method, a source other than hydrogen gas is used to provide the hydrogen atoms. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, and cyclohexene, often in the presence of a catalyst like Pd/C.

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also effectively reduce nitroarenes to anilines.

The general transformation can be represented as follows:

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate) | 4-amino-1H-inden-2(3H)-one |

| This compound | Fe, HCl, heat | 4-amino-1H-inden-2(3H)-one |

| This compound | SnCl₂·2H₂O, ethanol, reflux | 4-amino-1H-inden-2(3H)-one |

The reduction proceeds through several intermediates, including nitroso and hydroxylamino species. Under controlled conditions, it is sometimes possible to isolate these intermediates. For example, partial reduction using reagents like zinc dust in aqueous ammonium chloride can lead to the formation of the corresponding hydroxylamine.

Oxidative Pathways

The oxidation of this compound is less straightforward. The aromatic nitro group is generally resistant to oxidation due to the high oxidation state of the nitrogen atom. The primary sites for oxidation would be the benzylic protons of the five-membered ring. Strong oxidizing agents could potentially lead to the formation of an indenone system through the introduction of a double bond, or even ring cleavage under harsh conditions. However, specific and controlled oxidative transformations of this molecule would require careful selection of reagents and reaction conditions to avoid unwanted side reactions.

Cascade and Multicomponent Reactions Employing this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. Nitroalkanes are well-known participants in MCRs, often acting as nucleophiles in reactions like the nitro-Mannich (aza-Henry) reaction.

While this compound is not a nitroalkane, the acidic α-protons adjacent to the ketone can potentially be deprotonated to form an enolate. This enolate could then act as a nucleophile in various reactions. However, the participation of the nitroaromatic portion in a cascade or multicomponent reaction is less common but conceivable.

One potential MCR could involve the in-situ reduction of the nitro group to an amine, which then participates in a subsequent reaction. For example, a one-pot process could involve the reduction of this compound to 4-amino-1H-inden-2(3H)-one, followed by a multicomponent reaction such as the Ugi or Passerini reaction, which utilize an amine, a carbonyl compound, an isocyanide, and (for the Ugi reaction) a carboxylic acid.

A hypothetical domino reaction could be initiated by the reduction of the nitro group, followed by an intramolecular cyclization or condensation involving the ketone functionality.

Stereoselective Reactions and Chiral Transformations

The ketone functionality in this compound is a prime target for stereoselective transformations. The prochiral center at the carbonyl carbon allows for the enantioselective or diastereoselective addition of nucleophiles, leading to the formation of chiral alcohols.

Common stereoselective reactions involving ketones include:

Asymmetric Reduction: The reduction of the ketone to a hydroxyl group can be achieved with high enantioselectivity using chiral reducing agents or catalysts. Examples include the use of chiral borane (B79455) reagents (e.g., (-)-DIP-Chloride) or catalytic asymmetric hydrogenation with chiral metal complexes (e.g., Ru-BINAP).

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard reagents, organolithiums) or other nucleophiles to the ketone can be rendered stereoselective by the use of chiral ligands, catalysts, or auxiliaries.

The presence of the nitro group could electronically influence the reactivity of the ketone and potentially play a role in directing the stereochemical outcome of such reactions.

Furthermore, the enolate of this compound could undergo stereoselective alkylation or other electrophilic additions at the α-carbon. The use of chiral bases or phase-transfer catalysts could induce facial selectivity in the approach of the electrophile.

Below is a table summarizing potential stereoselective transformations:

| Reaction Type | Reagents and Conditions | Potential Chiral Product |

|---|---|---|

| Asymmetric Reduction | Chiral catalyst (e.g., Ru-BINAP), H₂ | Chiral 4-nitro-2,3-dihydro-1H-inden-2-ol |

| Asymmetric Alkylation | Chiral base, alkyl halide | Chiral 1-alkyl-4-nitro-1H-inden-2(3H)-one |

| Asymmetric Aldol (B89426) Reaction | Chiral catalyst, aldehyde | Chiral 1-(hydroxyalkyl)-4-nitro-1H-inden-2(3H)-one |

Advanced Spectroscopic and Structural Elucidation Studies Excluding Basic Identification

Elucidation of Tautomeric Forms and Conformational Analysis

The structure of 4-nitro-1H-inden-2(3H)-one suggests the possibility of keto-enol tautomerism, a common phenomenon in carbonyl compounds with an α-hydrogen. The keto form is this compound, and the corresponding enol form would be 4-nitro-1H-inden-2-ol. The equilibrium between these two forms would be influenced by factors such as the solvent, temperature, and pH.

Additionally, the presence of the nitro group introduces the potential for nitro-aci-nitro tautomerism. The nitro tautomer is the standard form, while the aci-nitro tautomer, or nitronic acid, would involve the migration of a proton from an adjacent carbon to one of the oxygen atoms of the nitro group. The formation and stability of the aci-nitro form are often dependent on the electronic environment and reaction conditions. Theoretical calculations on related nitroalkenes have shown that the energy barriers for such tautomerization can vary significantly. nih.gov

Conformational analysis of this compound would involve studying the spatial arrangement of its atoms. The five-membered ring of the indenone core is not perfectly planar, and different puckered conformations could exist. The orientation of the nitro group relative to the bicyclic system would also be a key conformational feature. Studies on similar bicyclic systems often employ computational methods to determine the most stable conformations and the energy barriers between them.

In-depth Spectroscopic Analysis for Mechanistic Insights (e.g., reaction intermediates)

Advanced spectroscopic techniques are crucial for understanding reaction mechanisms involving organic molecules. For a compound like this compound, techniques such as time-resolved spectroscopy could potentially be used to detect and characterize short-lived reaction intermediates. For example, in a reaction involving the nitro group, transient species like radical anions might be observable.

Nuclear Magnetic Resonance (NMR) spectroscopy, beyond basic structure confirmation, can provide mechanistic insights. For instance, monitoring a reaction in real-time by NMR could help identify intermediates and determine reaction kinetics. Isotope labeling studies, in conjunction with NMR or mass spectrometry, would be another powerful tool to trace the pathways of atoms during a chemical transformation. While no such studies have been reported for this compound, mechanistic studies on the Michael addition to nitrostyrenes have identified intermediates and elucidated reaction pathways.

Solid-State Structural Investigations (e.g., X-ray Crystallography)

Although no crystal structure for this compound is available, numerous X-ray crystallographic studies have been conducted on other nitro-containing aromatic compounds. researchgate.netresearchgate.net These studies often reveal how the nitro group influences the molecular geometry and participates in intermolecular interactions. For instance, in the crystal structure of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, the nitro group was found to be disordered over two orientations, and the crystal packing was stabilized by N–H···O and C–H···O hydrogen bonds. researchgate.net Such information from related structures can offer valuable insights into what might be expected for the solid-state structure of this compound.

Computational Chemistry and Theoretical Insights into 4 Nitro 1h Inden 2 3h One

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-nitro-1H-inden-2(3H)-one, such studies would provide invaluable insights into its stability, reactivity, and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. However, specific studies applying DFT to this particular molecule are not found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An FMO analysis of this compound would reveal the distribution of these orbitals and the HOMO-LUMO energy gap, which is a critical indicator of molecular stability and reactivity. Specific data on the HOMO-LUMO energies and their distribution for this compound are not currently available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, an NBO analysis would elucidate the nature of the intramolecular interactions, such as hyperconjugation and charge transfer, which are influenced by the nitro group and the indenone core. This information is essential for a deeper understanding of its electronic structure, but specific NBO studies on this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. An MEP map of this compound would highlight the electrostatic potential on the molecular surface, providing insights into its intermolecular interactions. However, published MEP maps for this specific molecule could not be located.

Reaction Mechanism Studies and Transition State Analysis

Computational studies on the reaction mechanisms involving this compound would be instrumental in understanding its chemical behavior in various transformations. Such studies would involve locating transition states and calculating activation energies to map out the potential energy surface of a reaction. This would provide a theoretical foundation for its synthetic utility. At present, there is no available research detailing the computational analysis of reaction mechanisms or transition states for this compound.

Solvation Effects and Thermodynamic Considerations

The introduction of a nitro group to the indanone scaffold is expected to significantly influence its solvation and thermodynamic properties. The nitro group is a strong electron-withdrawing group, which can induce a substantial dipole moment in the molecule, thereby affecting its interaction with various solvents.

Solvation Effects:

The solubility and reactivity of a molecule are profoundly influenced by its interactions with the surrounding solvent molecules. Computational chemistry offers several models to simulate these interactions, broadly categorized as implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. For a polar molecule like this compound, these models would predict significant stabilization in polar solvents due to electrostatic interactions between the solute's dipole moment and the solvent's dielectric field. The Gibbs free energy of solvation can be calculated to quantify this effect.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational simulation. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed picture of the specific hydrogen bonding and other intermolecular interactions between the solute and solvent. For this compound in protic solvents like water or alcohols, explicit models would be crucial to accurately describe the hydrogen bonds formed between the solvent and the oxygen atoms of the nitro and carbonyl groups.

The choice of solvation model depends on the desired balance between computational cost and accuracy. For large-scale screening, implicit models are often preferred, while for detailed mechanistic studies, explicit or hybrid implicit-explicit models may be more appropriate.

Thermodynamic Considerations:

Computational methods, particularly quantum chemical calculations, can provide valuable insights into the thermodynamic stability of this compound. Key thermodynamic parameters that can be computed include the enthalpy of formation, entropy, and Gibbs free energy.

| Compound | Gas-Phase Enthalpy of Formation (kJ mol-1) |

| 1-indanone | -64.0 ± 3.8 |

| 2-indanone (B58226) | -56.6 ± 4.8 |

The introduction of a nitro group is generally an exothermic process for aromatic compounds. Therefore, it is expected that the enthalpy of formation of this compound would be more negative than that of 2-indanone. The precise value would depend on the electronic effects of the nitro group on the indanone ring system. Computational methods such as G3(MP2)//B3LYP have been shown to provide accurate estimations of gas-phase enthalpies of formation for substituted indanones. mdpi.com

Quantitative Structure-Property Relationships (QSPR) in Indanone Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. These models are widely used in drug discovery and materials science to predict the properties of new molecules without the need for extensive experimental testing. The general framework of a QSPR study involves:

Dataset Collection: A set of molecules with known experimental values for a specific property is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode the structural and chemical features of the molecules are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: The predictive power of the developed model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

Numerous QSPR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on indanone derivatives, highlighting the importance of this chemical scaffold in medicinal chemistry. beilstein-journals.org These studies have explored a wide range of biological activities and physicochemical properties.

For instance, QSAR analyses have been performed on indanone derivatives as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. In such studies, molecular descriptors related to electronic properties (e.g., LUMO energy), steric features (e.g., molecular diameter), and thermodynamic properties (e.g., Gibbs Free Energy) have been found to be important for the inhibitory activity.

A hypothetical QSPR study on a series of nitro-substituted indanone derivatives, including this compound, could aim to predict properties such as:

Solubility: Descriptors related to polarity, hydrogen bonding capacity, and molecular size would likely be important.

Melting Point: Descriptors encoding molecular symmetry, intermolecular interactions, and crystal packing efficiency would be relevant.

Reactivity: Electronic descriptors such as HOMO and LUMO energies, as well as atomic charges, could be used to model the reactivity of the indanone core and the nitro group.

The development of robust QSPR models for indanone derivatives can significantly accelerate the design and optimization of new compounds with desired properties for various applications.

Applications of 4 Nitro 1h Inden 2 3h One in Organic Synthesis

Role as a Key Synthetic Building Block or Synthon

4-Nitro-1H-inden-2(3H)-one possesses key features that make it a valuable synthon in organic synthesis. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. This compound fits that description due to its reactive sites which allow for predictable bond formations.

The core structure, an indenone, is a recognized scaffold in medicinal chemistry and materials science. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of both the aromatic ring and the adjacent five-membered ring. This electronic effect can be exploited in various chemical transformations. For instance, the nitro group can be reduced to an amine, which then opens up a wide array of possible derivatizations, such as amide bond formations, diazotizations, or the construction of nitrogen-containing heterocycles. The resulting 4-amino-1H-inden-2(3H)-one can serve as a precursor to a different class of compounds with potentially altered biological or physical properties.

Furthermore, the ketone at the 2-position and the adjacent methylene (B1212753) group at the 3-position are sites for nucleophilic additions and condensation reactions, respectively. This allows for the extension of the molecular framework and the introduction of diverse functional groups.

Key Reactive Sites of this compound:

| Reactive Site | Type of Reactions | Potential Products |

| Nitro Group (-NO₂) | Reduction | 4-amino-1H-inden-2(3H)-one derivatives |

| Ketone (>C=O) | Nucleophilic Addition, Reductive Amination | Alcohols, Imines, Amines |

| α-Methylene (-CH₂) | Condensation, Alkylation | Functionalized indenone derivatives |

Precursor for Advanced Organic Materials

The structural characteristics of this compound make it a plausible candidate as a precursor for advanced organic materials, although specific examples are not widely documented.

Compounds with a nitro group and an extended π-conjugated system, such as that present in the indenone core, are known to exhibit nonlinear optical (NLO) properties. The nitro group acts as an electron acceptor, which is a key component in creating chromophores with large second-order hyperpolarizabilities. While research on this specific indenone is scarce, related indanone-based dyes have been investigated for their NLO properties. The synthesis of such materials often involves the condensation of the active methylene group of the indenone with an aromatic aldehyde to create a donor-π-acceptor (D-π-A) system.

The chromophoric indenone system, coupled with the auxochromic potential of the nitro group (and its reduction product, the amino group), suggests that derivatives of this compound could function as dyes or pigments. The color of organic dyes is determined by the electronic transitions within the molecule. By modifying the structure of this compound, for example, through condensation reactions at the active methylene position, it is possible to tune the absorption and emission properties of the resulting molecule, leading to a range of colors. The incorporation of a nitro group is a common strategy in the design of disperse dyes for hydrophobic fabrics.

Catalyst or Ligand Development

There is currently no specific information available in the scientific literature detailing the use of this compound in catalyst or ligand development. However, the potential for its derivatives to act as ligands for metal catalysts can be considered. For example, reduction of the nitro group to an amine, followed by reaction to introduce other coordinating atoms (like phosphorus or sulfur), could yield multidentate ligands. The indenyl framework itself is a well-known ligand in organometallic chemistry (as the indenyl anion), though the specific substitution pattern of this compound may influence its coordination properties.

Scaffold for Combinatorial Library Synthesis

The indenone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be used to build a variety of biologically active compounds. The multiple reactive sites on this compound make it an attractive scaffold for combinatorial library synthesis. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules.

Starting from this compound, a library of compounds could be generated by, for example:

Parallel reduction of the nitro group to an amine, followed by acylation with a diverse set of carboxylic acids.

Parallel condensation reactions at the active methylene position with a variety of aldehydes.

A combination of these approaches to create a matrix of products with variations at multiple positions on the scaffold.

This strategy allows for the efficient exploration of the chemical space around the this compound core, which can be valuable in the search for new drug candidates or materials with specific properties.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

Key areas of development include:

Catalytic C-H Activation: Direct functionalization of the indene (B144670) core through C-H activation strategies could significantly shorten synthetic sequences.

Novel Nitration Methods: Exploring milder and more selective nitrating agents will be crucial to improve the efficiency and safety of the nitro-group introduction.

Asymmetric Synthesis: The development of enantioselective routes to chiral derivatives of 4-nitro-1H-inden-2(3H)-one will be essential for investigating its potential stereospecific interactions in biological systems.

A comparative overview of potential synthetic improvements is presented in Table 1.

| Parameter | Conventional Methods | Future Novel Routes |

| Number of Steps | Often multi-step | Potentially fewer steps through convergent synthesis |

| Catalyst | Stoichiometric reagents, harsh acids | Transition metal catalysts, organocatalysts |

| Reagent Economy | Often poor | High, with atom-economical transformations |

| Stereoselectivity | Generally produces racemic mixtures | High, enabling access to enantiopure compounds |

Exploration of Underutilized Reactivity Modes

The chemical reactivity of this compound is largely dictated by the interplay between the electron-withdrawing nitro group and the ketone functionality within the indanone framework. While reactions such as the reduction of the nitro group are known, a vast landscape of its reactivity remains to be explored. Future investigations will likely focus on harnessing the unique electronic properties of this molecule to forge new chemical bonds and construct more complex molecular architectures.

Emerging areas of interest include:

Domino and Cascade Reactions: Designing multi-step transformations that occur in a single pot, triggered by the inherent reactivity of the starting material.

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations, enabling access to previously inaccessible chemical space.

Cycloaddition Reactions: Exploring the potential of the indene core to participate in various cycloaddition reactions to construct polycyclic systems.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. amt.ukeuropa.euresearchgate.netresearchgate.netillinois.edu The integration of flow chemistry and automated synthesis platforms is poised to revolutionize the synthesis of this compound and its derivatives. nih.govnih.govscite.ai

The highly exothermic nature of nitration reactions makes them particularly well-suited for flow chemistry, where superior heat transfer capabilities can mitigate the risks of thermal runaways. amt.ukeuropa.eu Automated platforms can enable the rapid screening of reaction conditions and the synthesis of compound libraries for structure-activity relationship studies. nih.govnih.govscite.ai

A hypothetical automated flow synthesis setup for a derivative of this compound is outlined in Table 2.

| Module | Function | Key Parameters |

| Reagent Pumps | Precise delivery of starting materials and reagents | Flow rate, pressure |

| Microreactor | Controlled mixing and reaction | Temperature, residence time |

| In-line Analysis | Real-time monitoring of reaction progress | Spectroscopy (e.g., IR, UV-Vis) |

| Purification Unit | Automated purification of the product | Chromatography, extraction |

| Collection | Automated collection of purified fractions | Vial positioning |

Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.

Future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: To predict reaction mechanisms, transition state energies, and spectroscopic properties.

Molecular Docking and Dynamics Simulations: To explore the binding modes of this compound derivatives with proteins and other biomolecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models for the biological activity of novel analogs.

Unconventional Applications in Materials Science

While the primary focus of research on similar nitroaromatic compounds has been in medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in materials science. The electron-deficient nature of the nitro-substituted aromatic ring could be exploited in the design of novel organic electronic materials.

Potential areas for exploration include:

Organic Semiconductors: As a component in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Non-linear Optical Materials: The presence of a donor-acceptor system could lead to interesting non-linear optical properties.

High-Energy Materials: While requiring careful handling, the nitro group suggests potential, albeit speculative, consideration in the field of energetic materials. europa.eu

The exploration of these unconventional applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and physicists.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-nitro-1H-inden-2(3H)-one, and how can reaction conditions be optimized for yield?

- Methodology : Use multi-step synthesis involving nitration of indenone derivatives under controlled conditions. For nitration, employ mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., dichloromethane or acetic acid) based on solubility studies (see solubility data for similar nitro compounds in ). Catalysts like KAl(SO₄)₂·12H₂O ( ) may enhance cyclization steps.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous indenone derivatives (e.g., 5-nitroindole in ). The nitro group deshields adjacent protons, shifting aromatic signals downfield (δ 8.0–8.5 ppm).

- FT-IR : Identify the C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).

- UV-Vis : Characterize π→π* transitions of the aromatic-nitro system ().

Q. What crystallographic software is suitable for resolving the crystal structure of this compound?

- Methodology : Use SHELXL ( ) for refinement and ORTEP ( ) for visualizing anisotropic displacement parameters. For structure solution, combine SHELXS/SHELXD with Patterson or direct methods. Validate geometry using WinGX ( ) to check bond lengths/angles against databases like the CRC Handbook ().

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Methodology : If NMR suggests conformational flexibility (e.g., keto-enol tautomerism), perform variable-temperature NMR or DFT calculations to identify dominant forms. Compare experimental X-ray bond lengths (e.g., C=O: ~1.21 Å; C–NO₂: ~1.48 Å) with computational models (). Use SHELXL’s TWIN/BASF commands ( ) to address twinning or disorder in crystallographic data.

Q. What strategies mitigate hazards during synthesis, given the compound’s nitro group?

- Use explosion-proof equipment and avoid high temperatures.

- Conduct small-scale reactions (<1 g) and store products in flame-resistant cabinets.

- Monitor thermal stability via DSC/TGA to assess decomposition risks.

Q. How can reaction pathways be optimized to reduce byproducts in nitro-functionalized indenones?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalyst optimization : Evaluate Lewis acids (e.g., AlCl₃) for regioselective nitration ( ).

- Kinetic studies : Use in-situ FT-IR or Raman spectroscopy to track nitro group incorporation ().

Q. What computational tools predict the thermodynamic stability of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.